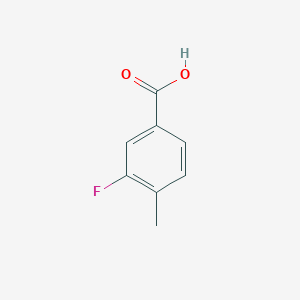

3-Fluoro-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56683. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQCONCMPCVUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188529 | |

| Record name | 3-Fluoro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-28-7 | |

| Record name | 3-Fluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-p-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 350-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

3-Fluoro-4-methylbenzoic acid, also known as 3-fluoro-p-toluic acid, is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex chemical entities. Its unique molecular architecture, featuring a fluorine atom and a methyl group on the benzene ring, imparts distinct chemical properties that are highly valued in various scientific and industrial applications, particularly in the realms of pharmaceutical development and agrochemical formulation.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, and an exploration of its significant applications.

Molecular Structure and Physicochemical Properties

The strategic placement of a fluorine atom at the meta position relative to the carboxyl group and adjacent to the methyl group significantly influences the electronic distribution within the benzene ring. This substitution enhances the compound's reactivity and solubility in organic solvents, making it a versatile intermediate.[1]

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 350-28-7[1][2][3][4][5] |

| Molecular Formula | C₈H₇FO₂[1][3][4] |

| Molecular Weight | 154.14 g/mol [1][2][3] |

| Synonyms | 3-Fluoro-p-toluic acid, 4-Carboxy-2-fluorotoluene[1][4] |

| InChI | InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)[2][4] |

| InChI Key | XUQCONCMPCVUDM-UHFFFAOYSA-N[2][4] |

| SMILES | Cc1ccc(cc1F)C(O)=O[2] |

Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 169-171 °C (lit.)[2][6][7], 171-175 °C[1] | [1][2][6][7] |

| Boiling Point | 203.5°C (rough estimate) | [6] |

| Flash Point | 120.3°C | [6] |

| Vapor Pressure | 0.00248mmHg at 25°C | [6] |

| Density | 1.1850 (estimate) | [6] |

Spectroscopic and Crystallographic Data

The structural integrity of this compound has been elucidated through various analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are crucial for its characterization.[8][9]

X-ray crystallography studies have revealed that this compound has a nearly planar molecular structure.[10] In the crystalline state, pairs of molecules form dimers through O—H⋯O hydrogen bonding between the carboxyl groups, with these dimers situated around centers of inversion.[10] The dihedral angle between the benzene ring and the carboxyl group is approximately 6.2 (1)°.[10]

Caption: Hydrogen bonding in the dimer of this compound.

Synthesis and Reactivity

Synthetic Pathway

A common synthetic route to this compound involves the Grignard reaction of 2-fluoro-4-bromotoluene. The Grignard reagent is formed by reacting 2-fluoro-4-bromotoluene with magnesium, which is then carboxylated using carbon dioxide to yield the final product.[11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 350-28-7|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 350-28-7 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(350-28-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

A-Technical-Guide-to-3-Fluoro-4-methylbenzoic-Acid

An Essential Building Block for Modern Drug Discovery and Development

Introduction

3-Fluoro-4-methylbenzoic acid, identified by the CAS Number 350-28-7 , is a substituted aromatic carboxylic acid that has emerged as a crucial structural motif and versatile intermediate in the fields of medicinal chemistry and materials science.[1][2][3][4] Its unique arrangement of a fluorine atom, a methyl group, and a carboxylic acid on a benzene ring provides a powerful combination of physicochemical properties that researchers leverage to design next-generation pharmaceuticals and advanced materials.[4]

The fluorine atom, positioned meta to the carboxylic acid and ortho to the methyl group, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination is a widely used tactic in drug design to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and block unwanted metabolic pathways. The methyl group provides a point for further chemical modification, while the carboxylic acid serves as a versatile handle for forming amides, esters, and other functional groups, enabling its incorporation into larger, more complex molecular architectures.[5]

This guide provides an in-depth overview of this compound, tailored for researchers, chemists, and drug development professionals. It covers its core physicochemical properties, established synthesis protocols, key applications, and essential safety information, serving as a comprehensive resource for its effective use in the laboratory.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its application in synthesis and product development. The key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 350-28-7 | [1][2][3][6][7] |

| Molecular Formula | C₈H₇FO₂ | [2][3][4] |

| Molecular Weight | 154.14 g/mol | [1][2][4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 169-171 °C (lit.) | [1][8] |

| Synonyms | 3-Fluoro-p-toluic acid, 4-Carboxy-2-fluorotoluene | [3][4] |

| InChI Key | XUQCONCMPCVUDM-UHFFFAOYSA-N | [1][3] |

| SMILES | Cc1ccc(cc1F)C(O)=O | [1] |

The molecule has a nearly planar structure, with pairs of molecules forming hydrogen-bonded dimers in the solid state.[9] This dimerization is a common feature of carboxylic acids and influences properties such as melting point and solubility.

Synthesis and Reaction Pathways

The preparation of this compound is a key consideration for its use in research and manufacturing. While multiple synthetic routes exist, a common and reliable method involves the Grignard reaction, starting from a readily available brominated precursor.

General Synthesis Workflow: Grignard Carbonation

A prevalent laboratory-scale synthesis involves the formation of a Grignard reagent from 2-bromo-5-fluorotoluene, followed by carboxylation with carbon dioxide (dry ice). This approach is valued for its reliability and relatively high yield.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: Slowly add a solution of 2-bromo-5-fluorotoluene in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require initial heating to initiate. Maintain a gentle reflux until the magnesium is consumed.

-

Carboxylation: Cool the resulting Grignard reagent solution in an ice bath. Cautiously add crushed dry ice (solid carbon dioxide) in portions. The reaction mixture will thicken.

-

Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid (HCl). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white solid.

Causality Note: The use of an inert atmosphere and anhydrous solvents is critical because Grignard reagents are highly reactive towards water and oxygen. The acidic workup is necessary to convert the magnesium carboxylate salt formed during the reaction into the desired carboxylic acid.[10]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.[4] It is frequently used as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5]

-

Anti-inflammatory Agents: It has been utilized in the synthesis of cyclooxygenase (COX) selective, orally active anti-inflammatory drugs.[8] The fluoro-methyl-phenyl motif is a common scaffold in this class of compounds.

-

Kinase Inhibitors: The compound serves as a precursor for benzamide derivatives that have been investigated as Bcr-Abl kinase inhibitors, which are relevant for treating certain types of cancer.[8]

-

Agrochemicals: Beyond pharmaceuticals, it is also used in the formulation of crop protection agents, where the fluorinated structure can enhance the efficacy and stability of herbicides and pesticides.[4]

The rationale behind its utility lies in the predictable influence of the fluorine substituent. Fluorine's high electronegativity can alter the pKa of the carboxylic acid and nearby functional groups, which can be crucial for optimizing drug-receptor interactions. Furthermore, the C-F bond is very stable, making it resistant to metabolic degradation, which can improve the half-life and overall pharmacokinetic profile of a drug candidate.[4]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

-

Hazard Classifications: It is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][11]

-

Signal Word: Warning.[1]

-

Precautionary Statements:

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[1]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12]

Conclusion

This compound (CAS 350-28-7) is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined physicochemical properties, accessible synthesis, and proven utility as a synthetic intermediate make it an indispensable resource for chemists and researchers. From developing novel kinase inhibitors to creating more effective agrochemicals, the applications of this versatile building block continue to expand, underscoring its importance in advancing chemical and pharmaceutical sciences.

References

- PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

- R&D Chemicals. This compound, 350-28-7, suppliers and manufacturers. [Link]

- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- ResearchGate. This compound. [Link]

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

Sources

- 1. 3-氟-4-甲基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ossila.com [ossila.com]

- 6. 350-28-7|this compound|BLD Pharm [bldpharm.com]

- 7. rdchemicals.com [rdchemicals.com]

- 8. This compound | 350-28-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

3-Fluoro-4-methylbenzoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Fluoro-4-methylbenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique structural characteristics, governed by the interplay of its fluoro, methyl, and carboxylic acid functional groups, impart specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its molecular structure, validated by crystallographic and spectroscopic data, outlines common synthetic pathways, discusses its reactivity, and details its application in drug development. All protocols and claims are grounded in authoritative data to ensure scientific integrity and reproducibility.

Introduction to this compound

Chemical Identity

This compound, also known as 3-fluoro-p-toluic acid, is an organic compound belonging to the family of fluorinated benzoic acids.[1] Its structure consists of a benzene ring substituted with a methyl group at position 4, a fluorine atom at position 3, and a carboxylic acid group at position 1. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring creates a distinct electronic and steric environment that influences its reactivity and intermolecular interactions.

Significance in Research and Development

The strategic placement of the fluoro and methyl groups makes this compound a key intermediate in organic synthesis. Fluorine substitution is a widely used strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The carboxylic acid moiety serves as a versatile chemical handle for reactions such as amidation and esterification, enabling its incorporation into larger, more complex molecular scaffolds.[2] Consequently, this compound is frequently utilized in the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

Crystallographic Structural Analysis

The definitive molecular geometry of this compound has been elucidated through single-crystal X-ray diffraction studies. The molecule is nearly planar, a feature critical for its interaction with biological targets.[3] The dihedral angle between the plane of the benzene ring and the carboxyl group is a mere 6.2(1)°.[3]

In the solid state, molecules of this compound form centrosymmetric dimers through robust O—H⋯O hydrogen bonds between their carboxylic acid groups.[3] This dimerization is a characteristic feature of many carboxylic acids and significantly influences the compound's melting point and solubility.

Below is a diagram illustrating the fundamental structure and key functional groups.

Caption: 2D representation of this compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 350-28-7 | |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | |

| Melting Point | 169-171 °C | [4] |

| Boiling Point | 203.5°C (estimate) | [4] |

| Appearance | White solid | [2] |

| SMILES | Cc1ccc(cc1F)C(O)=O | |

| InChI Key | XUQCONCMPCVUDM-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxyl group. The coupling patterns of the aromatic protons are influenced by the adjacent fluorine atom, providing definitive structural information.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct resonances for each of the eight carbon atoms in the molecule. The carbon atom attached to the fluorine exhibits a large one-bond C-F coupling constant, which is a hallmark of fluorinated aromatic compounds.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a strong absorption for the C=O (carbonyl) stretch at approximately 1700 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z 154.

Spectroscopic data for this compound are readily available in public databases for reference.[5][6]

Synthesis and Reactivity

Common Synthetic Routes

One established method for synthesizing this compound involves a Grignard reaction. The process starts from 2-fluoro-4-bromotoluene, which is converted to a Grignard reagent by reacting with magnesium. This organometallic intermediate is then carboxylated using carbon dioxide (dry ice), followed by an acidic workup to yield the final product.[7]

An alternative approach involves the oxidation of 2-fluoro-4-methyl-1-nitrobenzene using a strong oxidizing agent like potassium dichromate in an acidic medium.[8]

The diagram below outlines the Grignard synthesis workflow.

Caption: Grignard synthesis route for this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block for synthesizing APIs.[2] The carboxylic acid group provides a reactive site for amide bond formation, a ubiquitous linkage in pharmaceuticals. Its structural motif is found in various classes of bioactive molecules, including enzyme inhibitors and receptor modulators. For instance, analogs of this compound have been investigated for their potential as anticoccidial agents and as components of transthyretin stabilizers for treating amyloidosis.[2][9]

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing anhydrous diethyl ether.

-

Grignard Formation: Slowly add a solution of 2-fluoro-4-bromotoluene in anhydrous ether to the magnesium suspension. Initiate the reaction if necessary (e.g., with a heat gun or iodine crystal). Maintain a gentle reflux until the magnesium is consumed.

-

Carboxylation: Cool the resulting Grignard reagent in an ice bath. Carefully add crushed dry ice (solid CO₂) in portions, ensuring the temperature does not rise excessively.

-

Quenching & Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield pure this compound.

Protocol: Quality Control and Characterization

-

Purity Analysis (HPLC): Assess the purity of the synthesized product using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

-

Identity Confirmation (NMR): Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. Compare the resulting spectra with reference data to confirm the chemical structure.

-

Melting Point: Determine the melting point of the purified solid and compare it to the literature value (169-171 °C) as a further indicator of purity.

Safety, Handling, and Storage

This compound requires careful handling in a laboratory setting. It is classified as a skin, eye, and respiratory irritant.[10]

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [10] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry place. | [11][12] |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat, and a dust mask (N95) or respirator if ventilation is inadequate. | [12] |

Conclusion

This compound is a well-characterized compound whose planar structure, hydrogen-bonding capabilities, and versatile reactivity make it a valuable asset in synthetic chemistry. A thorough understanding of its molecular properties, supported by robust crystallographic and spectroscopic data, is essential for its effective application. Its role as a key building block in the synthesis of pharmaceuticals underscores its importance to the drug development industry. Adherence to established safety protocols is mandatory to ensure its safe handling and use in research and manufacturing environments.

References

- Batsanov, A. S. (2004). This compound. Acta Crystallographica Section E: Crystallographic Communications, E60, o1948–o1949.

- PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

- PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.

- R&D Chemicals. (n.d.). This compound.

- SpectraBase. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. This compound(350-28-7) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

A-Technical-Guide-to-the-Synthesis-of-3-Fluoro-4-methylbenzoic-Acid

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 3-Fluoro-4-methylbenzoic acid, a key building block in the development of active pharmaceutical ingredients (APIs) and advanced materials. We will explore multiple synthetic strategies, offering a comparative analysis based on yield, scalability, safety, and reagent accessibility. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science, providing both theoretical understanding and practical, field-tested protocols. The primary focus will be on two robust and industrially relevant pathways: the Grignard carboxylation of a fluorotoluene derivative and a Sandmeyer reaction-based approach.

Introduction: The Significance of this compound

This compound (CAS No. 350-28-7) is a substituted aromatic carboxylic acid whose structural motifs are of significant interest in medicinal chemistry.[1] The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its acidity, lipophilicity, and metabolic stability. Consequently, this compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and novel cancer therapeutics.[2][3] Its derivatives are also explored in the creation of electronic chemicals and other specialized polymers. The strategic placement of the fluoro and methyl groups presents unique challenges and opportunities in its synthesis, necessitating a careful selection of methodology to ensure regiochemical control and high purity.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several potential bond disconnections and synthetic strategies. The most apparent disconnection is at the carboxyl group, suggesting a precursor that can be carboxylated. This leads to two primary retrosynthetic pathways:

-

Pathway A (Carboxylation): The target molecule can be formed by introducing a carboxyl group onto a 2-fluoro-4-methylbenzene ring. This can be achieved through organometallic intermediates such as a Grignard or organolithium reagent, which are then quenched with carbon dioxide.

-

Pathway B (Functional Group Interconversion): Alternatively, the synthesis can begin with a precursor already containing the carboxyl group or a group that can be readily converted to it (e.g., a nitrile or an aldehyde). The fluorine atom can then be introduced via reactions like the Sandmeyer reaction on an amino-substituted benzoic acid derivative.

This guide will focus on detailing practical implementations of these two logical pathways.

Caption: Workflow for Grignard carboxylation pathway.

Experimental Protocol:

-

Step 1: Preparation of the Grignard Reagent.

-

All glassware must be oven-dried to ensure anhydrous conditions. Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.1 eq).

-

In the dropping funnel, prepare a solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, often with gentle warming or the addition of a crystal of iodine.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Step 2: Carboxylation and Work-up.

-

Cool the Grignard solution in an ice bath.

-

In a separate beaker, crush a significant excess of dry ice (solid CO2).

-

Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

-

Carefully quench the reaction by slowly adding dilute hydrochloric acid (~1 M) until the aqueous layer is acidic. 6. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Advantages and Disadvantages:

-

Advantages: This method is generally high-yielding and utilizes readily available starting materials. The procedure is straightforward for those familiar with organometallic chemistry.

-

Disadvantages: The primary challenge is the strict requirement for anhydrous conditions. The Grignard reagent is highly sensitive to moisture and protic impurities. Scalability can be an issue due to the exothermic nature of the Grignard formation and the need for efficient cooling.

Pathway B: Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. [4][5][6]This pathway is particularly useful when the required substitution pattern is not easily accessible through other means.

Strategy Overview: This synthesis begins with 3-amino-4-methylbenzoic acid. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then decomposed in the presence of a fluoride source, typically tetrafluoroboric acid (HBF4) in the Balz-Schiemann variation of the Sandmeyer reaction, to introduce the fluorine atom. [7] Reaction Mechanism: The reaction proceeds in two main stages. First is the diazotization of the primary aromatic amine with nitrous acid to form a diazonium salt. [7]The second stage, the Balz-Schiemann reaction, involves the thermal decomposition of the isolated diazonium tetrafluoroborate salt. This decomposition releases nitrogen gas and generates an aryl cation, which then abstracts a fluoride ion from the BF4- counterion to form the desired aryl fluoride. [7]

Caption: Workflow for the Sandmeyer (Balz-Schiemann) pathway.

Experimental Protocol:

-

Step 1: Diazotization.

-

Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Monitor for the completion of diazotization using starch-iodide paper. [8] 4. To the cold diazonium salt solution, add a cold solution of tetrafluoroboric acid (HBF4). The diazonium tetrafluoroborate salt will precipitate.

-

Collect the precipitated salt by filtration and wash with cold water, followed by cold ethanol and ether.

-

-

Step 2: Fluorination (Balz-Schiemann Reaction).

-

Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety measures.

-

Gently heat the dry salt in a flask. The decomposition will be evidenced by the evolution of nitrogen gas and boron trifluoride.

-

Once the decomposition is complete, the crude aryl fluoride remains.

-

Purify the product by recrystallization or column chromatography.

-

Advantages and Disadvantages:

-

Advantages: Provides excellent regiochemical control, as the position of the fluorine is determined by the starting amine. It is a valuable method for substitution patterns not achievable by direct halogenation.

-

Disadvantages: Diazonium salts are potentially explosive, especially in their dry, solid state, requiring careful handling and specific safety protocols. The yields can sometimes be moderate, and the starting materials may be less accessible than those for the Grignard route.

Comparative Analysis of Synthesis Routes

| Parameter | Pathway A: Grignard Carboxylation | Pathway B: Sandmeyer Reaction |

| Starting Material | 1-Bromo-2-fluoro-4-methylbenzene | 3-Amino-4-methylbenzoic Acid |

| Key Reagents | Mg, CO2 (solid), Dry Ether/THF | NaNO2, HCl, HBF4 |

| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (50-75%) |

| Scalability | Moderate (exothermicity control) | Moderate (safety of diazonium salt) |

| Safety Concerns | Pyrophoric Grignard reagent, anhydrous conditions | Potentially explosive diazonium salts |

| Simplicity | Conceptually simple, technically demanding | Multi-step, requires careful temperature control |

Purification and Characterization

Purification: The crude this compound obtained from either synthesis can be purified by recrystallization. A common solvent system is an ethanol/water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, the purified product crystallizes out and can be collected by vacuum filtration.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: The literature melting point is 169-171 °C. [1]* NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The ¹H NMR will show characteristic aromatic proton signals with couplings to the fluorine atom. ¹⁹F NMR will show a singlet corresponding to the aryl fluoride.

-

Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of 154.14 g/mol . [9]

Safety Considerations

-

Grignard Synthesis: Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources. Grignard reagents react violently with water.

-

Sandmeyer Reaction: Diazonium salts are thermally unstable and can be explosive, particularly when dry. Always handle with protective shielding and avoid scratching or subjecting the dry salt to shock. The reaction should be carried out behind a blast shield.

-

General: All chemical manipulations should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Conclusion

The synthesis of this compound can be effectively achieved through several routes, with the Grignard carboxylation and the Sandmeyer reaction being two of the most robust and well-documented methods. The choice of pathway often depends on the availability of starting materials, the scale of the reaction, and the safety infrastructure available. The Grignard route offers a more direct path with potentially higher yields, provided that stringent anhydrous conditions can be maintained. The Sandmeyer reaction, while involving more steps and a hazardous intermediate, provides excellent regiocontrol and is a valuable tool for accessing specific substitution patterns. Both methods, when executed with precision and care, provide reliable access to this important synthetic building block.

References

- PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

- Wikipedia. (2023). Sandmeyer reaction. In Wikipedia.

- PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.

- Anwar, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. URL: [Link]

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. URL: [Link]

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. URL: [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from Google Patents.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from Organic Syntheses Procedure. URL: [Link]

- Arkivoc. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Retrieved from Google Patents.

- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- ResearchGate. (2025). Directed lithiation of unprotected benzoic acids.

- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from Global Scientific Journal. URL: [Link]

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses Procedure. URL: [Link]

- ResearchGate. (n.d.). (PDF) this compound.

- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

- PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases.

Sources

- 1. 3-氟-4-甲基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. preprints.org [preprints.org]

- 3. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3-Fluoro-4-methylbenzoic Acid

Abstract

This guide provides a comprehensive technical overview of 3-Fluoro-4-methylbenzoic acid (CAS No: 350-28-7), a key fluorinated building block in modern organic synthesis. Its unique electronic properties, conferred by the fluorine and methyl substituents on the aromatic ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details the compound's nomenclature, physicochemical properties, validated synthesis protocols, comprehensive spectroscopic characterization, and principal applications, with a focus on its role in drug discovery. The content herein is intended for researchers, chemists, and drug development professionals.

Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound . It is also commonly known by its synonym, 3-Fluoro-p-toluic acid.[1][2] The structure consists of a benzoic acid core, substituted with a fluorine atom at position 3 and a methyl group at position 4 relative to the carboxylic acid function.

The fluorine atom, being the most electronegative element, acts as a weak ring deactivator and an ortho-, para- director via resonance, while the methyl group is a weak activator and ortho-, para- director. Their combined electronic influence on the aromatic ring is critical to the reactivity and properties of the molecule.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

The properties of this compound make it a stable, crystalline solid under standard conditions, suitable for a wide range of synthetic transformations.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 350-28-7 | [1] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 169-175 °C | [1][3] |

| Purity | ≥95-98% (GC) | [1] |

| SMILES | Cc1ccc(cc1F)C(O)=O | |

| InChI Key | XUQCONCMPCVUDM-UHFFFAOYSA-N | [2] |

Safety and Handling: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Prevention: Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[4] Handling should occur in a well-ventilated area or a chemical fume hood.[5][6] Avoid breathing dust.[5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5]

-

Storage: Store in a tightly closed container in a dry, cool (2-8 °C), and well-ventilated place.[1]

Synthesis Methodology: Oxidation of 2-Fluoro-4-methyltoluene

A common and reliable route to this compound is the oxidation of the methyl group of a suitable precursor. While various methods exist, including Grignard carboxylation of 4-bromo-2-fluorotoluene[7], a robust laboratory-scale method involves the strong oxidation of 2-fluoro-4-methyl-1-nitrobenzene followed by subsequent reduction and diazotization steps. A more direct, analogous route is the oxidation of 2-fluoro-4-methyltoluene.

Below is a representative protocol for oxidation using a strong oxidizing agent like potassium dichromate in an acidic medium. This method is effective for converting an electron-rich toluene derivative to the corresponding benzoic acid.

Caption: Workflow for a related synthesis of a fluoronitrobenzoic acid precursor.

Experimental Protocol (Adapted from a similar synthesis[8]):

-

Reaction Setup: To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add concentrated sulfuric acid (3.6 mL) carefully.

-

Addition of Substrate: Add 2-Fluoro-4-methyl-1-nitro-benzene (1.0 g, 12.9 mmol) portion-wise to the oxidizing mixture.

-

Causality: The combination of potassium dichromate and sulfuric acid creates chromic acid in situ, a powerful oxidizing agent necessary to convert the robust aryl-methyl group to a carboxylic acid. Glacial acetic acid serves as a solvent that is resistant to oxidation under these conditions. Portion-wise addition controls the initial exotherm of the reaction.

-

-

Heating: Heat the reaction mixture to 120°C for 2 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the C-H bonds of the methyl group to be oxidized. The 2-hour duration ensures the reaction proceeds to completion.

-

-

Work-up: Allow the mixture to cool to room temperature and then quench by pouring it over crushed ice.

-

Causality: Quenching on ice serves two purposes: it precipitates the organic product, which has low solubility in water, and it dilutes the strong acid, making the mixture safer to handle.

-

-

Extraction: Extract the product with ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[8]

-

Causality: Ethyl acetate is an effective solvent for extracting the benzoic acid derivative from the aqueous acidic mixture. Washing with brine removes residual water and inorganic salts. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent.

-

-

Purification & Validation: The crude solid obtained can be further purified by recrystallization to afford the pure product. The identity and purity should be confirmed by melting point analysis and the spectroscopic methods outlined in the next section. This final validation step is crucial for ensuring the trustworthiness of the protocol.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized this compound is a critical, self-validating step.

Table 2: Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A singlet for the methyl (CH₃) protons (~2.3 ppm).A multiplet or doublet of doublets for the aromatic proton adjacent to the fluorine.Multiplets for the other two aromatic protons.A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | A peak for the methyl carbon (~20 ppm).A peak for the carboxyl carbon (~170 ppm).Four distinct aromatic carbon signals, with the carbon bonded to fluorine exhibiting a large C-F coupling constant (J_CF). |

| ¹⁹F NMR | A single resonance, typically a multiplet due to coupling with nearby aromatic protons. |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).A strong C=O stretch for the carbonyl group (~1700 cm⁻¹).C-F stretch (~1200-1300 cm⁻¹).Aromatic C=C stretches (~1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (154.14). |

Note: Specific chemical shifts (ppm) can vary based on the solvent used for analysis. Data should be compared against reference spectra from databases like SpectraBase or ChemicalBook where available.[9][10]

Applications in Drug Development and Research

This compound is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][11] The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule, a well-established strategy in medicinal chemistry.

-

Anti-inflammatory Agents: It has been utilized in the synthesis of cyclooxygenase (COX) selective, orally active anti-inflammatory drugs.[3]

-

Kinase Inhibitors: The scaffold is valuable for preparing benzamide derivatives that act as inhibitors for targets like Bcr-Abl kinase, relevant in cancer therapy.[3]

-

Agrochemicals: It serves as a precursor in the formulation of crop protection agents like herbicides and pesticides.[1]

-

General Organic Synthesis: The carboxylic acid group can be readily converted into other functional groups (e.g., esters, amides, acid chlorides), providing a handle for coupling reactions.[12]

The strategic placement of the fluoro and methyl groups allows for regioselective functionalization, making it a valuable starting material for creating diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a foundational chemical intermediate whose value is rooted in its specific substitution pattern. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group provides a unique chemical scaffold. This guide has provided a detailed overview of its properties, a robust synthesis protocol with mechanistic reasoning, and a summary of its characterization and applications. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of this building block is essential for the rational design of novel, high-value compounds.

References

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.

- SpectraBase. (n.d.). This compound.

- PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid.

- Supporting Information for a research article. (n.d.). General procedure for Ni-catalyzed carboxylation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 350-28-7 [chemicalbook.com]

- 4. westliberty.edu [westliberty.edu]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(350-28-7) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chemimpex.com [chemimpex.com]

- 12. ossila.com [ossila.com]

An In-depth Technical Guide to the Melting Point of 3-Fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Melting Point in Pharmaceutical Development

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. In the realm of pharmaceutical development, this physical constant is of paramount importance. It serves as a primary indicator of a compound's purity; impurities typically depress and broaden the melting point range.[1] Furthermore, the melting point provides insights into the crystalline structure and the strength of the intermolecular forces within the solid, which can influence critical downstream properties such as solubility and bioavailability. For a versatile building block like 3-Fluoro-4-methylbenzoic acid, which is utilized in the development of novel drug formulations, a precise and reproducible melting point is a cornerstone of quality control and regulatory compliance.[2]

Theoretical Framework: Understanding the Factors at Play

The melting point of an organic compound is influenced by a variety of intrinsic and extrinsic factors. A strong grasp of these principles is essential for interpreting experimental results accurately.

Intermolecular Forces: The energy required to overcome the forces holding the molecules together in a crystal lattice dictates the melting point.[3][4] In the case of this compound, the primary intermolecular forces are hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar carbon-fluorine and carbonyl bonds. The presence of these strong interactions contributes to its relatively high melting point.

Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[4][5] The nearly planar structure of this compound allows for efficient packing, where pairs of molecules form dimers through hydrogen bonding.[6]

Purity: The presence of impurities disrupts the crystal lattice, making it easier to break the intermolecular forces.[1][7] This results in a lower and broader melting point range, a phenomenon known as melting point depression. A sharp melting range, typically 1-2°C, is often indicative of a highly pure compound.[1]

Experimental Determination of Melting Point: A Validated Protocol

The following protocol is based on the United States Pharmacopeia (USP) guidelines for melting point determination (Class Ia) and is designed to ensure accuracy and reproducibility.[8][9][10]

Apparatus and Materials

-

Melting point apparatus (capillary method)

-

Capillary tubes (closed at one end, 0.8–1.2 mm internal diameter)

-

Calibrated thermometer or temperature sensor

-

Sample of this compound (finely powdered and dried)

-

Mortar and pestle

-

Spatula

Step-by-Step Procedure

-

Sample Preparation: Gently pulverize a small amount of the this compound sample using a mortar and pestle to ensure a fine, uniform powder.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the material to a height of approximately 2.5–3.5 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the heating rate to approximately 3°C per minute until the temperature is about 3°C below the expected melting point.[11] Then, adjust the heating rate to 1–2°C per minute to allow for accurate observation of the melting process.[11]

-

Observation and Recording:

-

Onset of Melting: Record the temperature at which the first drop of liquid is observed.

-

Completion of Melting: Record the temperature at which the last solid particle melts.

-

The recorded melting range is the interval between the onset and completion of melting.

-

-

Confirmation (Mixed-Melting Point): For identity confirmation, an intimate mixture of the sample with an authentic reference standard can be prepared. If the melting point of the mixture is not depressed, it provides strong evidence of the compound's identity.[10]

Workflow for Accurate Melting Point Determination

Caption: Workflow for the determination of the melting point of this compound.

Reported Melting Point Data

The melting point of this compound has been reported by various chemical suppliers. A summary of these values is presented below. It is important to note that the purity of the material can influence the observed melting point.

| Supplier | Purity | Reported Melting Point (°C) |

| Sigma-Aldrich | 95% | 169-171[12] |

| Chem-Impex | ≥ 98% (GC) | 171 - 175[2] |

| ChemicalBook | - | 169-171[13] |

| ChemBK | - | 169-171[14] |

The slight variations in the reported melting point ranges can be attributed to differences in the purity of the samples and the specific methodologies employed for determination.

Conclusion

The melting point of this compound is a critical physical property that serves as a reliable indicator of its identity and purity. The established melting range for this compound is consistently reported in the range of 169-175 °C . Adherence to a standardized protocol, such as the one outlined in this guide, is crucial for obtaining accurate and reproducible results. For professionals in research and drug development, a thorough understanding of the factors influencing melting point and the application of a validated experimental technique are indispensable for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

- Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy. [Link]

- Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [Link]

- This compound - ChemBK. [Link]

- What Affects Melting Point Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

- What Factors Affect Melting Point? - Sciencing. [Link]

- Boiling Point and Melting Point in Organic Chemistry. [Link]

- USP 741 Melting Point or Range | PDF - Scribd. [Link]

- Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]

- Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. [Link]

- usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPER

- 4-fluoro-3-methylbenzoic acid - Stenutz. [Link]

- This compound - SpectraBase. [Link]

- (PDF)

- (PDF)

- Melting point testing as per USP 741 - YouTube. [Link]

Sources

- 1. sciencing.com [sciencing.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. thinksrs.com [thinksrs.com]

- 10. uspbpep.com [uspbpep.com]

- 11. youtube.com [youtube.com]

- 12. 3-氟-4-甲基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | 350-28-7 [chemicalbook.com]

- 14. chembk.com [chembk.com]

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Solubility as a Cornerstone of Drug Development

In the journey of a molecule from a laboratory curiosity to a therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. Aqueous solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability, directly influencing its efficacy and safety profile. For formulation scientists, understanding the solubility characteristics of an active pharmaceutical ingredient (API) is paramount for designing effective and stable dosage forms. 3-Fluoro-4-methylbenzoic acid (FMBA) is a versatile building block in medicinal chemistry, frequently used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a carboxylic acid group, a fluorine atom, and a methyl group, presents a unique combination of functionalities that govern its solubility behavior.

This guide provides a comprehensive overview of the solubility of this compound, offering a blend of theoretical principles, practical methodologies, and expert insights to aid researchers in their development efforts.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before delving into solubility data, it is essential to understand the key physicochemical parameters of FMBA. These properties provide the foundational context for interpreting its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 350-28-7 | [2] |

| Molecular Formula | C₈H₇FO₂ | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 169-171 °C | |

| pKa (Predicted) | ~3.9 - 4.2 | Predicted |

| logP (Predicted) | ~2.4 - 2.6 | Predicted |

Understanding the Solubility of this compound

Quantitative solubility data for this compound in common laboratory solvents is not extensively published, a frequent challenge for non-commodity chemical intermediates. However, its solubility profile can be expertly inferred from its structure and the known properties of analogous compounds.

General statements indicate that the presence of the fluorine and methyl groups on the benzene ring enhances its solubility in organic solvents.[1]

Comparative Solubility of Structural Analogs

To build a predictive understanding, we can examine the solubility of its parent and related structures.

| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Source(s) |

| p-Toluic Acid | Water | <0.1 | 19 | [6] |

| Ethanol | Soluble | Room Temp. | [7] | |

| Acetone | Soluble | Room Temp. | [8] | |

| 3-Fluorobenzoic Acid | Water | 0.15 | 25 | [9] |

| Ethanol | Readily Soluble | Room Temp. | [10] | |

| Acetone | Readily Soluble | Room Temp. | [10] |

Expert Analysis and Prediction for FMBA:

-

Aqueous Solubility : Like its analogs, FMBA is expected to have low aqueous solubility . The hydrophobic benzene ring, further functionalized with a methyl group, dominates the molecule's character. While the carboxylic acid and fluorine can engage in hydrogen bonding, the overall molecule remains poorly soluble in water under neutral pH conditions.[10] Its aqueous solubility is likely comparable to or slightly lower than that of 3-fluorobenzoic acid due to the added hydrophobic methyl group.

-

Organic Solubility : FMBA is anticipated to be readily soluble in polar organic solvents such as ethanol, methanol, and acetone.[1] This is consistent with its analogs and is a consequence of favorable interactions between the solvent and the aromatic ring and carboxylic acid group. It is also expected to show significant solubility in polar aprotic solvents like DMSO and DMF, which are excellent solvents for a wide range of organic compounds.[11]

Methodologies for Accurate Solubility Determination

To move beyond prediction, experimental measurement is necessary. The choice of method is critical, as different techniques measure distinct solubility parameters. For drug development, understanding the difference between thermodynamic and kinetic solubility is crucial.

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium. It is a critical parameter for biopharmaceutical classification and formulation development.

-

Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is often used in high-throughput screening but can overestimate the true solubility as it may reflect a supersaturated or amorphous state.

Gold Standard Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility. Its deliberate, time-intensive nature is designed to ensure that a true equilibrium is reached between the dissolved and solid states of the compound.

Step-by-Step Experimental Protocol:

-

Preparation : Add an excess amount of solid this compound to a series of vials containing the chosen solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents).

-

Causality Insight: Using an excess of the solid is critical to ensure that the final solution is saturated and in equilibrium with the solid phase. The visual presence of undissolved solid at the end of the experiment is a key validation checkpoint.

-

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is crucial; for crystalline compounds, this can take 24 to 72 hours.

-

Trustworthiness Insight: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.

-

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is typically done by centrifugation followed by drawing off the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Causality Insight: Improper phase separation is a major source of error. Centrifugation is often preferred over filtration for small volumes to minimize potential compound loss due to filter binding.

-

-

Quantification : Accurately dilute the saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of FMBA using a validated analytical method, typically HPLC-UV.

-

Calculation : Determine the solubility by comparing the measured concentration against a standard calibration curve prepared with known concentrations of this compound.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Key Factors Influencing the Solubility of this compound

The Critical Role of pH

As a carboxylic acid, the aqueous solubility of FMBA is highly dependent on the pH of the medium. The relationship between the ionized (conjugate base) and unionized (acid) forms is described by the Henderson-Hasselbalch equation.

-

Below its pKa (~4) : In acidic environments (e.g., the stomach, pH 1-2), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This unionized form is significantly less water-soluble.

-

Above its pKa (~4) : In neutral to basic environments (e.g., the intestine, pH > 6), the carboxylic acid will deprotonate to form its carboxylate salt (-COO⁻). This ionized form is much more soluble in water due to ion-dipole interactions.

This pH-dependent behavior is a critical consideration for oral drug delivery, as the compound's solubility will change dramatically as it transits through the gastrointestinal tract.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. p-Toluic acid, 98% | Fisher Scientific [fishersci.ca]

- 8. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 9. 3-fluorobenzoic acid [chemister.ru]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the NMR Analysis of 3-Fluoro-4-methylbenzoic Acid

This guide provides a comprehensive, in-depth exploration of the Nuclear Magnetic Resonance (NMR) analysis of 3-fluoro-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the rationale behind the analytical choices, offering a robust framework for understanding and applying NMR spectroscopy to the structural elucidation of complex aromatic compounds.

Introduction: The Significance of Structural Analysis

This compound is a substituted aromatic carboxylic acid, a structural motif frequently encountered in medicinal chemistry and materials science.[1][2] Its biological and chemical properties are intrinsically linked to the precise arrangement of its constituent atoms. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for unequivocally determining the molecular structure of such compounds in solution.

This guide will provide a detailed walkthrough of the complete NMR analysis, from sample preparation to the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. We will explore not only the "what" but also the "why" of the spectroscopic data, providing insights into the subtle interplay of electronic and spatial effects that govern the NMR parameters.

Foundational Principles: Causality in Experimental Design

The quality and interpretability of NMR data are directly dependent on meticulous experimental design. The choices made during sample preparation and data acquisition are not arbitrary; they are guided by the fundamental physicochemical properties of the analyte and the specific information sought.

Sample Preparation: A Self-Validating System

The primary goal of sample preparation is to obtain a homogenous solution of the analyte in a deuterated solvent, free from paramagnetic impurities and particulates.

Protocol 1: Standard Sample Preparation for NMR Analysis

-

Analyte Purity: Begin with a sample of this compound of known purity, ideally >95%. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical. For benzoic acid derivatives, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[3][4]

-

CDCl₃: Offers good solubility for many organic compounds and has a simple solvent signal. However, the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad signal or no observable signal at all.

-

DMSO-d₆: An excellent solvent for polar compounds and is particularly useful for observing exchangeable protons (like the carboxylic acid proton) as it forms stronger hydrogen bonds, slowing down the exchange rate.[4] The residual proton signal of DMSO-d₆ appears around 2.50 ppm.

-

-

Concentration: Aim for a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3] This provides a universal reference point for chemical shifts.

-

Dissolution and Transfer: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. Transfer the solution to a clean, dry NMR tube.

The integrity of this protocol is self-validating. A clear, particulate-free solution ensures optimal shimming and line shape. The use of a high-purity solvent and analyte minimizes the presence of interfering signals, leading to a clean and interpretable spectrum.

The Logic of Multi-Nuclear NMR

A comprehensive structural elucidation of this compound necessitates a multi-pronged NMR approach, leveraging the unique strengths of ¹H, ¹³C, and ¹⁹F nuclei.

Caption: Workflow for the comprehensive NMR analysis of this compound.

-

¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (J-coupling), which reveals neighboring protons.

-

¹³C NMR: Reveals the number of unique carbon environments and their chemical shifts, providing a map of the carbon skeleton. The presence of fluorine will also lead to characteristic C-F couplings.

-

¹⁹F NMR: Directly observes the fluorine nucleus, which is highly sensitive and has a wide chemical shift range, making it an excellent probe for its local electronic environment.[5]

In-Depth Spectral Analysis

The following sections will dissect the expected NMR spectra of this compound, grounded in established spectroscopic principles and data from analogous compounds.

¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons, the methyl group protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| COOH | ~11-13 | Singlet (broad) | - | 1H |

| H-2 | ~7.8-8.0 | Doublet | ³J(H-F) ≈ 8-10 | 1H |

| H-5 | ~7.2-7.4 | Doublet | ³J(H-H) ≈ 8 | 1H |

| H-6 | ~7.7-7.9 | Doublet of Doublets | ³J(H-H) ≈ 8, ⁴J(H-F) ≈ 5 | 1H |

| CH₃ | ~2.3-2.5 | Singlet (or narrow doublet) | ⁴J(H-F) ≈ 2-3 | 3H |

Causality Behind the Chemical Shifts and Couplings:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electron-withdrawing nature of the two oxygen atoms and its involvement in hydrogen bonding, hence its downfield chemical shift.[3] In a solvent like DMSO-d₆, this peak is typically a broad singlet.

-

Aromatic Protons (H-2, H-5, H-6): These protons resonate in the aromatic region (7-8 ppm). Their precise chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid and fluorine groups will deshield adjacent protons, shifting them downfield. The electron-donating methyl group will have a shielding effect.

-

Methyl Protons (CH₃): The methyl group protons appear as a singlet, slightly deshielded by the aromatic ring.

-

J-Coupling: The splitting patterns are governed by through-bond interactions between neighboring nuclei.

-

³J(H-H): Typical ortho-coupling between adjacent aromatic protons is around 7-9 Hz.[6]

-

³J(H-F) and ⁴J(H-F): Coupling between protons and fluorine is also observed. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei.[7] Ortho H-F coupling (³J) is typically larger than meta H-F coupling (⁴J).

-

¹³C NMR Spectrum: Unveiling the Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹J(C-F), Hz) |

| COOH | ~165-170 | Singlet | - |

| C-1 | ~125-130 | Doublet | ²J(C-F) ≈ 20-25 |

| C-2 | ~115-120 | Doublet | ²J(C-F) ≈ 20-25 |

| C-3 | ~160-165 | Doublet | ¹J(C-F) ≈ 240-250 |

| C-4 | ~135-140 | Doublet | ²J(C-F) ≈ 15-20 |

| C-5 | ~130-135 | Singlet | - |

| C-6 | ~120-125 | Doublet | ³J(C-F) ≈ 5-10 |

| CH₃ | ~20-25 | Doublet | ³J(C-F) ≈ 3-5 |

Rationale for Spectral Features:

-

Carbonyl Carbon (COOH): This carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine (C-3) will be significantly downfield and will show a large one-bond coupling constant (¹J(C-F)).[7]

-